Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate
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Overview
Description
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate is a chemical compound with the molecular formula C13H12BrNO4. It is a white solid used in various scientific research applications. The compound features a bromine atom, an isoxazole ring, and a phenoxy group, making it a versatile molecule in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate typically involves the reaction of 4-bromo-2-(isoxazol-5-yl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce a reduced form of the compound .
Scientific Research Applications
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate is used in various scientific research fields, including:
Chemistry: As a building block in organic synthesis for creating more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate involves its interaction with specific molecular targets. The bromine atom and isoxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chloro-2-(isoxazol-5-yl)phenoxy)acetate
- Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate
- Ethyl 2-(4-iodo-2-(isoxazol-5-yl)phenoxy)acetate
Uniqueness
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated analogs may not. This uniqueness makes it valuable in certain synthetic and medicinal chemistry applications .
Properties
IUPAC Name |
ethyl 2-[4-bromo-2-(1,2-oxazol-5-yl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c1-2-17-13(16)8-18-11-4-3-9(14)7-10(11)12-5-6-15-19-12/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMCWESDNOVSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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